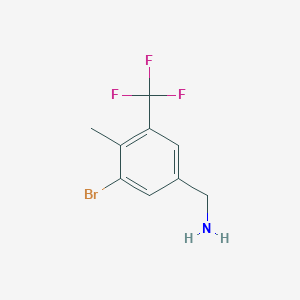![molecular formula C68H130N2O23P2 B12077234 [3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipid IVA is a precursor in the biosynthesis of lipid A, a crucial component of the lipopolysaccharides found in the outer membrane of Gram-negative bacteria. Lipid IVA plays a significant role in the immune response by interacting with Toll-like receptor 4 (TLR4) and MD-2, which are essential for recognizing bacterial lipopolysaccharides and initiating immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lipid IVA can be synthesized through a series of chemical reactions starting from simpler lipid precursors. The synthesis involves the acylation of glucosamine disaccharides with specific fatty acids under controlled conditions. The process typically requires the use of organic solvents and catalysts to facilitate the acylation reactions .
Industrial Production Methods: Industrial production of lipid IVA involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications. The production process includes rigorous quality control measures to monitor the purity and activity of the synthesized lipid IVA .
Analyse Chemischer Reaktionen
Types of Reactions: Lipid IVA undergoes various chemical reactions, including:
Oxidation: Lipid IVA can be oxidized to form different oxidized lipid species.
Reduction: Reduction reactions can modify the functional groups on lipid IVA, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the lipid IVA molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products: The major products formed from these reactions include modified lipid IVA species with altered biological activities. These modifications can enhance the compound’s ability to interact with specific molecular targets or improve its stability in biological systems .
Wissenschaftliche Forschungsanwendungen
Lipid IVA has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study lipid biosynthesis and modification.
Biology: Investigated for its role in immune response modulation and bacterial pathogenesis.
Medicine: Explored as a potential therapeutic agent for modulating immune responses in diseases such as sepsis and inflammatory disorders.
Industry: Utilized in the development of vaccines and adjuvants to enhance immune responses
Wirkmechanismus
Lipid IVA exerts its effects by interacting with Toll-like receptor 4 (TLR4) and MD-2. This interaction leads to the oligomerization of TLR4, which is a crucial step in the activation of downstream signaling pathways. These pathways result in the production of pro-inflammatory cytokines and other immune mediators. The specific binding of lipid IVA to TLR4-MD-2 complex is essential for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Lipid A: The fully acylated form of lipid IVA, which has a higher immunostimulatory activity.
Glucopyranosyl Lipid Adjuvant (GLA): Another lipid A analog with distinct immunomodulatory properties.
Monophosphoryl Lipid A (MPLA): A detoxified form of lipid A used as a vaccine adjuvant .
Uniqueness of Lipid IVA: Lipid IVA is unique in its ability to act as both an agonist and antagonist of TLR4, depending on the species. In mice, it acts as an agonist, while in humans, it behaves as an antagonist. This dual activity makes lipid IVA a valuable tool for studying TLR4 signaling and developing TLR4-targeted therapeutics .
Eigenschaften
Molekularformel |
C68H130N2O23P2 |
|---|---|
Molekulargewicht |
1405.7 g/mol |
IUPAC-Name |
[3-hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86) |
InChI-Schlüssel |
KVJWZTLXIROHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)
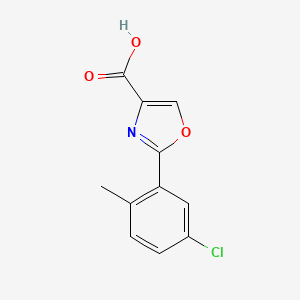

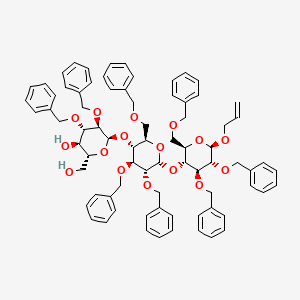
![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)



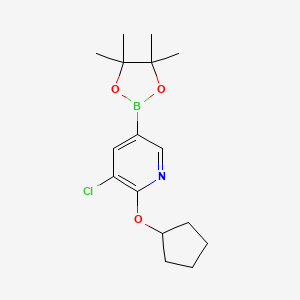
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
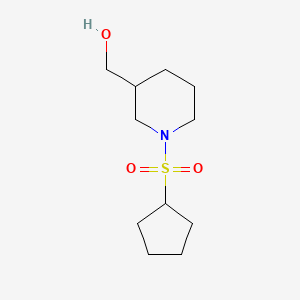
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
